Methyl 4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamoyl)benzoate

Description

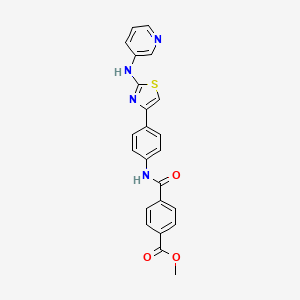

"Methyl 4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamoyl)benzoate" is a synthetic organic compound featuring a thiazole core substituted with a pyridin-3-ylamino group, a phenyl carbamoyl moiety, and a methyl benzoate ester. The thiazole ring serves as a central scaffold, common in medicinal chemistry due to its bioisosteric properties with natural heterocycles.

Properties

IUPAC Name |

methyl 4-[[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3S/c1-30-22(29)17-6-4-16(5-7-17)21(28)25-18-10-8-15(9-11-18)20-14-31-23(27-20)26-19-3-2-12-24-13-19/h2-14H,1H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLMJSQENWIBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound Methyl 4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamoyl)benzoate is a thiazole derivative. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug). The primary targets of these compounds are diverse, ranging from enzymes to receptors, depending on the specific derivative and its functional groups.

Mode of Action

Thiazole derivatives have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or binding to specific receptors. For instance, Imatinib, a related compound, specifically inhibits the activity of tyrosine kinases.

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities. For example, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.

Pharmacokinetics

The solubility of thiazole derivatives can influence their bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.

Biological Activity

Methyl 4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamoyl)benzoate, also known by its CAS number 1286698-49-4, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₇H₁₃N₅OS₂

- Molecular Weight : 367.5 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiazole and pyridine derivatives. This compound exhibits significant biological activity against various cancer cell lines.

In Vitro Studies

-

Cell Line Proliferation Inhibition :

- The compound demonstrated notable inhibitory effects on the proliferation of several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

- IC₅₀ values for related compounds in the same category ranged from 0.2 µM to 5.85 µM, indicating strong antiproliferative activity compared to standard chemotherapeutics like Doxorubicin and 5-Fluorouracil .

-

Mechanisms of Action :

- The anticancer activity is believed to be mediated through multiple pathways, including apoptosis induction and inhibition of key signaling pathways such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

- Flow cytometry analysis revealed significant increases in caspase-3 activity, suggesting that the compound promotes apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the thiazole moiety combined with the pyridine and benzoate groups enhances its interaction with biological targets.

| Component | Role |

|---|---|

| Thiazole | Enhances anticancer activity |

| Pyridine | Improves binding affinity |

| Benzoate | Contributes to solubility |

Case Studies and Research Findings

- Comparative Studies :

- Molecular Docking Studies :

Scientific Research Applications

Medicinal Chemistry

Methyl 4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamoyl)benzoate's structure suggests potential bioactivity, particularly in the following areas:

- Anticancer Activity : Compounds containing thiazole and pyridine moieties have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of thiazoles have shown promise as CDK inhibitors, which are crucial in regulating the cell cycle and are often targeted in cancer therapy .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Research indicates that similar structures can inhibit pro-inflammatory cytokines, thus reducing inflammation .

The biological mechanisms of compounds like this compound often involve:

- Enzyme Inhibition : The presence of the thiazole ring allows for interactions with various enzymes, potentially leading to the modulation of metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways that are critical for cellular functions.

Material Science

In material science, this compound can serve as a building block for synthesizing novel materials:

- Polymers and Coatings : The unique chemical structure can be utilized in the development of advanced polymers with tailored properties for applications in coatings and other materials .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the development of thiazole-based compounds that exhibited potent anticancer activity against various cancer cell lines. The research demonstrated that modifications to the thiazole and pyridine components significantly enhanced bioactivity, suggesting that this compound could be further explored as a lead compound for anticancer drug development .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on a series of thiazole derivatives, revealing their capacity to inhibit key inflammatory mediators in vitro. This study supports the hypothesis that this compound could possess similar anti-inflammatory properties, warranting further exploration in preclinical models .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.